Phenyl 4-((2-((2-chlorophenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate
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Overview
Description
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reagents, and conditions required for the reaction. It would also discuss the mechanism of the reaction and any side products formed.Molecular Structure Analysis
This analysis would involve a discussion of the compound’s molecular structure, including the types and arrangement of bonds, the geometry of the molecule, and any notable structural features.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound can undergo. This could include reactions where the compound is a reactant, a product, or a catalyst.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Enaminone Structures and Anticonvulsant Activity
Research into anticonvulsant enaminones has shown that derivatives such as methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-3-cyclohexen-1-carboxylate exhibit structural features conducive to biological activity. These compounds, characterized by their cyclohexene rings and hydrogen bonding, play a significant role in developing anticonvulsant drugs. This research provides a basis for exploring similar compounds' potential anticonvulsant and neurological effects (Kubicki et al., 2000).
Piperidine Derivatives and Neurological Effects
Piperidine derivatives are a focal point of pharmaceutical research due to their versatile biological activities. Studies on piperidine analogues, such as those exploring their interaction with opioid and dopamine receptors, underline the therapeutic potential of these compounds in treating pain and psychiatric disorders (Iorio et al., 1987). Similarly, piperidine-containing compounds are investigated for their hypoglycemic activity, indicating their utility in diabetes management (Eistetter & Wolf, 1982).
Piperidine-Based Synthetic Pathways
Synthetic strategies involving piperidine derivatives have been developed for the synthesis of complex natural products and bioactive compounds. For instance, chiral oxazolopiperidone lactams, derived from piperidine, serve as intermediates for synthesizing piperidine-containing natural products, highlighting the compound's role in synthetic organic chemistry (Escolano et al., 2006).
Poly(p-benzamide)s and Material Science
In material science, poly(p-benzamide)s bearing oligothiophene on the amide nitrogen atom through an alkylene spacer, synthesized from related piperidine derivatives, showcase the integration of organic compounds into advanced materials. These polymers' optical properties are studied for potential applications in electronic and photonic devices (Takagi et al., 2013).
Safety And Hazards
This would involve a discussion of any known hazards associated with the compound, such as toxicity, flammability, or environmental impact. It would also include information on safe handling and disposal of the compound.
Future Directions
This would involve a discussion of potential future research directions involving the compound. This could include potential applications, modifications, or investigations into its properties or reactivity.
properties
IUPAC Name |
phenyl 4-[[[2-(2-chloroanilino)-2-oxoacetyl]amino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O4/c22-17-8-4-5-9-18(17)24-20(27)19(26)23-14-15-10-12-25(13-11-15)21(28)29-16-6-2-1-3-7-16/h1-9,15H,10-14H2,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APZJESYJYVEXTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2Cl)C(=O)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 4-((2-((2-chlorophenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate |
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